Perfluorobicyclo[2.2.0]hexa-2,5-diene
Description
Perfluorobicyclo[2.2.0]hexa-2,5-diene (C₆F₆, CAS 6733-01-3), also known as Dewar hexafluorobenzene, is a highly fluorinated bicyclic compound with a strained bicyclo[2.2.0]hexa-2,5-diene framework. Its structure features two fused cyclobutene rings, with all hydrogen atoms replaced by fluorine atoms. This substitution imparts unique electronic and steric properties, making it a potent dipolarophile and ligand in organometallic chemistry .
Properties
CAS No. |
6733-01-3 |
|---|---|
Molecular Formula |
C6F6 |
Molecular Weight |
186.05 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexafluorobicyclo[2.2.0]hexa-2,5-diene |
InChI |
InChI=1S/C6F6/c7-1-2(8)6(12)4(10)3(9)5(1,6)11 |
InChI Key |
NYGMLGNCZOOGFI-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C2(C1(C(=C2F)F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluorobicyclo[2.2.0]hexa-2,5-diene can be synthesized through various methods. One common approach involves the photolysis of perfluoro-tri- and tetra-alkyl-pyridines, which yields stable products containing the desired bicyclic structure . Another method includes the irradiation of cis-1,2-dihydrophthalic anhydride with UV light, leading to the formation of bicyclohexa-5-ene-2,3-dicarboxylic acid anhydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves controlled photolysis and irradiation processes to ensure the stability and purity of the final product .
Chemical Reactions Analysis
Cycloaddition Reactions
PFBCH participates in various cycloadditions, forming structurally unique products.
[2 + 2] Cycloadditions
-
With Ethoxyacetylene : Generates the strained [2.2.2]propellene 49 , which undergoes reduction to form bicyclic alkene 50 and bromide 51 (Scheme 25) .
-
Benzaldehyde : Under UV light, forms ketone 15 via radical chain addition rather than oxetane formation (Scheme 5) .
| Reaction Partner | Product(s) | Conditions | Mechanism |
|---|---|---|---|
| Ethoxyacetylene | 50 , 51 | In situ generation from dibromide 9 and Zn | Radical chain reduction |
| Benzaldehyde | 15 | UV irradiation, rt | Radical chain addition |
Diels-Alder Reactions
-
Butadiene : Forms adduct 24 via a concerted mechanism (Scheme 11). The absence of [2+2] propellane 26 supports a non-stepwise pathway .
-
Cyclopentadiene : Rapid, quantitative formation of 23 (Scheme 11) .
Water Addition
PFBCH reacts spontaneously with water:
-
Mechanism : Pseudopericyclic transition state involving water dimer 8 (G3MP2 calculations; Δ‡G = 8.7 kcal/mol) (Figure 1, Table 2) .
Radical Chain Additions
PFBCH undergoes radical-mediated reactions under mild conditions:
-
Benzaldehyde : UV-initiated radical chain reaction yields 15 (Scheme 5) .
-
THF-d₈ : Generates radical intermediates leading to brominated products (Scheme 4) .
Reactions with Diazomethane
-
1,3-Dipolar Cycloaddition : Forms pyrazolines 27 and 28 (Scheme 13). Photolysis of 27 produces methylenecyclohexane 33 via diradical 30 (Schemes 14–15) .
Nucleophilic Additions
Thermal and Photochemical Rearrangements
-
Thermal Stability : Despite high strain, PFBCH is thermally stable but reverts to benzene over time (t₁/₂ ≈ 2 days) .
-
Photolysis : Pyrazoline photolysis leads to carbene intermediates (e.g., 32a ) via diradical pathways (Scheme 15) .
Comparative Reactivity Table
| Reaction Type | Key Product | Activation Energy (kcal/mol) | Computational Level |
|---|---|---|---|
| Water dimer addition | 5 | Δ‡H = 9.3 | G3MP2 |
| Diels-Alder (butadiene) | 24 | N/A | Experimental |
| [2 + 2] Cycloaddition | 49 | N/A | Radical chain |
Mechanistic Insights
-
Concerted vs. Stepwise : Diels-Alder reactions proceed concertedly (supported by butadiene reactivity) .
-
Radical Pathways : Dominant in solvent-mediated and light-initiated reactions (Schemes 4–5) .
PFBCH’s reactivity is shaped by its electron-deficient, strained double bond, enabling diverse transformations from cycloadditions to radical-mediated processes. Experimental and computational studies highlight its utility in synthesizing exotic fluorinated architectures .
Scientific Research Applications
Perfluorobicyclo[2.2.0]hexa-2,5-diene has several applications in scientific research:
Biology and Medicine: While specific applications in biology and medicine are not extensively documented, its unique chemical properties make it a potential candidate for further research in these fields.
Mechanism of Action
The mechanism of action of perfluorobicyclo[2.2.0]hexa-2,5-diene primarily involves its role as a dienophile or dipolarophile in cycloaddition reactions. The fluorine atoms enhance its reactivity by stabilizing the transition states and intermediates formed during these reactions . The molecular targets and pathways involved are typically those associated with the formation of new carbon-carbon bonds through cycloaddition .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 186.05 g/mol
- Structure : Bicyclo[2.2.0]hexa-2,5-diene core with six fluorine substituents.
- Thermodynamic Stability : Lower stability compared to aromatic fluorocarbons due to ring strain, as evidenced by its isomerization enthalpy of -248.5 ± 8.0 kJ/mol in heptane .
Structural and Electronic Comparisons
Bond Geometry and Substituent Effects
- Bond Lengths: The C–F bond length in perfluorobicyclo[2.2.0]hexa-2,5-diene is ~1.32 Å, shorter than C–H bonds (1.09 Å) in non-fluorinated analogs like bicyclo[2.2.0]hexa-2,5-diene. This results in increased ring strain and reactivity .
- Electron Withdrawal : Fluorine atoms create an electron-deficient diene system, enhancing its dipolarophilicity. In contrast, methyl-substituted analogs (e.g., hexamethyl-Dewar benzene) exhibit electron-donating effects, reducing reactivity toward electrophiles .
Heteroatom-Containing Derivatives
- 2-Azabicyclo Derivatives : Photolysis of perfluoroalkylpyridines yields stable 2-azabicyclo[2.2.0]hexa-2,5-diene isomers. The nitrogen atom introduces basicity and alters conjugation, reducing ring strain compared to the perfluorinated parent compound .
- Diaza Derivatives : Perfluoro-4,5-di-s-butyl-1,2-diazabicyclo[2.2.0]hexa-2,5-diene (C₆F₆N₂) exhibits greater thermal stability due to delocalization of lone pairs from nitrogen atoms .
Dipolar Cycloadditions
- Reactivity with 1,3-Dipoles: this compound reacts with phenyl azide and nitrile oxides to form 1:1 and 1:2 adducts. For example, phenyl azide yields triazatricyclic products, while non-fluorinated analogs show slower reaction rates due to reduced electron deficiency .
- Derivative Reactivity : 2-Methoxy and 5,6-dibromo derivatives retain dipolarophilicity but form mixed adducts, highlighting the role of substituents in regioselectivity .
Organometallic Complexation
- Platinum Complexes: Forms stable adducts with Pt(PPh₃)₄, leveraging fluorine’s electron-withdrawing effects to strengthen metal-ligand bonds.
Thermodynamic and Kinetic Behavior
Thermal Stability and Isomerization
- Isomerization Enthalpy: ΔH° = -248.5 ± 8.0 kJ/mol (heptane), indicating exothermic conversion to more stable isomers. Non-fluorinated analogs (e.g., benzobicyclo[2.2.0]hexa-2,5-diene) show similar trends but lower exothermicity .
- Kinetics : Thermal isomerization proceeds via a diradical intermediate, with fluorination accelerating the process due to increased ring strain .
Heat Capacity
- Cp Values : Calculated via Joback’s method, Cp,gas ranges from 160.76 J/mol·K at 364.50 K to 196.67 J/mol·K at 525.14 K. These values are lower than hydrocarbon analogs due to fluorine’s reduced vibrational modes .
Comparative Data Tables
Table 1: Structural and Thermodynamic Properties
| Compound | Bond Length (Å) | ΔH° Isomerization (kJ/mol) | Cp,gas (J/mol·K) |
|---|---|---|---|
| This compound | 1.32 (C–F) | -248.5 ± 8.0 | 160.76–196.67 |
| Bicyclo[2.2.0]hexa-2,5-diene | 1.54 (C–C) | -249.2 ± 8.0 | 180–210 (est.) |
| Hexamethyl-Dewar benzene | 1.52 (C–C) | -220 (est.) | 200–230 (est.) |
Table 2: Reactivity with 1,3-Dipoles
| Dipole | Perfluorobicyclo Adduct Yield | Non-Fluorinated Analog Yield |
|---|---|---|
| Phenyl Azide | 85% (1:1 adduct) | <10% |
| 2,4,6-Trimethylbenzonitrile Oxide | 78% (1:2 adduct) | 25% (1:1 adduct) |
Q & A
Basic: What are the primary synthetic routes for perfluorobicyclo[2.2.0]hexa-2,5-diene, and how do reaction conditions influence yield?
This compound (C6F6) is synthesized via fluorination of bicyclic precursors. A key method involves epoxidation of bicyclo[2.2.0]hexane derivatives followed by thermal or photochemical rearrangement. For example, perfluorinated dihydrooxepines are formed in low yields (~10–20%) through epoxidation and subsequent ring expansion under UV irradiation . Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically impact yield due to competing side reactions like fluorination and pendant ring formation, as observed in copolymerization studies with hexafluorobenzene .
Basic: What thermodynamic properties define the stability of this compound?
The compound exhibits gas-phase ionization energies (IE) of 10.08–10.4 eV, determined via photoelectron spectroscopy (PE) and electron impact (EI) methods. These values reflect its electronic stability compared to non-fluorinated analogs. The enthalpy of formation (ΔfH°gas) for related bicyclic fluorocarbons is ~95.4 ± 1.9 kcal/mol, suggesting high thermodynamic stability due to fluorine’s electron-withdrawing effects . Stability under thermal stress is further corroborated by its use in high-temperature Diels-Alder reactions (>100°C) without decomposition .
Advanced: How do stereoelectronic effects govern the reactivity of this compound in cycloaddition reactions?
The strained bicyclic structure and electron-deficient nature (from perfluorination) make C6F6 a unique dienophile. Computational studies (PM3 models) reveal that its LUMO energy (-2.8 eV) facilitates [4+2] cycloadditions with electron-rich dienes like furans. Stereochemical outcomes are influenced by orbital symmetry: endo selectivity dominates due to secondary orbital interactions between fluorine substituents and the diene’s π-system. Experimental data show >50% yield in reactions with maleic anhydride, contrasting with <10% for less polarized systems (e.g., thiophene) .
Advanced: What experimental and computational methods resolve contradictions in ionization energy (IE) data for C6F6?
Reported IEs vary (10.08 ± 0.05 eV vs. 10.4 ± 0.1 eV) due to methodological differences: vertical IE (PE spectroscopy) measures energy at fixed geometry, while adiabatic IE (EI) accounts for structural relaxation post-ionization. Hybrid DFT calculations (e.g., B3LYP/6-311+G**) can reconcile discrepancies by modeling both states. Calibration against reference compounds (e.g., hexafluorobenzene) further refines accuracy .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
- Mass Spectrometry (MS): EI-MS at 70 eV confirms molecular ion peaks (m/z 186.05) and fragmentation patterns (e.g., loss of F2 units).
- Photoelectron Spectroscopy (PES): Resolves IE values and orbital symmetries via He(I) radiation .
- NMR: 19F NMR (δ ~ -120 to -150 ppm) identifies distinct fluorine environments, though signal broadening occurs due to quadrupolar relaxation .
Advanced: How does C6F6 behave in transition-metal-catalyzed reactions, and what mechanisms are proposed?
C6F6 undergoes oxidative addition with Pt(0) complexes (e.g., Pt(PPh3)4) to form stable adducts like L2Pt(C6F6). The reaction proceeds via a concerted three-center mechanism, where the bicyclic strain lowers the activation barrier. Kinetic studies (Eyring analysis) reveal ΔG‡ ≈ 25 kcal/mol, consistent with associative pathways. Competing π-backbonding from platinum to C6F6’s antibonding orbitals stabilizes the product .
Basic: What safety considerations apply when handling this compound?
While C6F6 itself is not explosive, derivatives like pentafluorobicyclo[2.2.0]hexa-2,5-diene (C6HF5) are shock-sensitive and decompose violently above 150°C. Safety protocols include:
- Storage under inert gas (Ar/N2) at ≤ -20°C.
- Avoidance of metal catalysts (e.g., Pt) near open flames.
- Use of blast shields during high-pressure reactions .
Advanced: What computational models predict the regioselectivity of C6F6 in electrophilic substitutions?
Density Functional Theory (DFT) at the M06-2X/def2-TZVP level predicts preferential substitution at the bridgehead carbon (C1/C4). Fukui indices (f⁻ = 0.15) indicate nucleophilic attack is disfavored, while electrophilic pathways (e.g., nitration) target C2/C5 due to lower σ-hole potentials (-28 kcal/mol vs. -35 kcal/mol at C1/C4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
